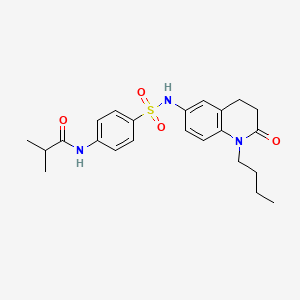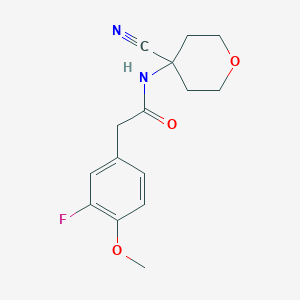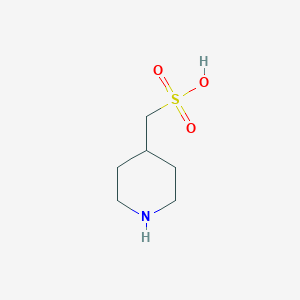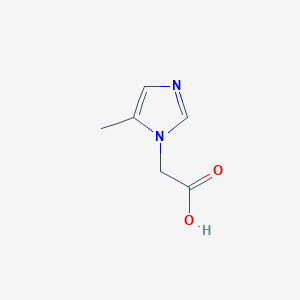
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S and its molecular weight is 466.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Routes and Catalysis
Ethyl 1-(3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4-yl)piperidine-4-carboxylate may be involved in synthetic routes as demonstrated by Khaligh (2014), who utilized 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates through a one-pot condensation method. This approach is noted for its cleanliness, simplicity, and the high yield of the desired product over a short reaction time, indicating potential applications in the synthesis of complex quinoline derivatives Khaligh, 2014.
Anticancer Potential
A study by Rehman et al. (2018) on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids highlighted their evaluation as potential anticancer agents. The study synthesized various compounds and found some to exhibit strong anticancer activities relative to doxorubicin, a reference compound. This suggests that derivatives of ethyl piperidine-4-carboxylate, such as this compound, might have applications in the development of new anticancer drugs Rehman et al., 2018.
Antimicrobial Properties
The antimicrobial investigation of new piperidinyl tetrahydrothieno[2,3-c]isoquinolines by Zaki et al. (2021) involved the synthesis of novel compounds with potential antimicrobial effects. The study's findings revealed highly promising influences against nominated pathogenic strains, indicating that compounds related to this compound might hold significant antimicrobial properties Zaki et al., 2021.
Enzyme Inhibition
Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate. These compounds were screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. The study's molecular docking confirmed the potential of these compounds as excellent inhibitors, suggesting that this compound derivatives could be explored for therapeutic applications in diseases associated with enzyme dysregulation Khalid et al., 2014.
Propiedades
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-7-9-21(10-8-19)33(30,31)24-17-27-23-11-6-18(3)16-22(23)25(24)28-14-12-20(13-15-28)26(29)32-5-2/h6-11,16-17,20H,4-5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFEWPBBJTQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2618378.png)
![methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618379.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2618383.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B2618384.png)
![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2618385.png)




![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)

